Chemical properties and molecular weight of 4-(2-Dimethylaminoethyl)pyridine
Chemical properties and molecular weight of 4-(2-Dimethylaminoethyl)pyridine
The following technical guide provides an in-depth analysis of 4-(2-Dimethylaminoethyl)pyridine , structured for researchers and drug development professionals.
CAS No: 38223-06-2 | Molecular Formula: C₉H₁₄N₂[1][2][3]
Executive Summary
4-(2-Dimethylaminoethyl)pyridine is a bifunctional heterocyclic building block characterized by a pyridine ring substituted at the 4-position with a dimethylaminoethyl chain.[2] Structurally analogous to histamine, it serves as a critical probe in histaminergic receptor research (specifically H1 and H2 subtypes) and as a versatile ligand in coordination chemistry.[2] Its unique "push-pull" electronic structure—comprising a π-deficient pyridine ring and an electron-rich aliphatic amine—makes it a valuable intermediate in the synthesis of antitumor agents and complex pharmaceutical scaffolds.[2]
Physicochemical Profile
This compound exhibits dual basicity due to its two distinct nitrogen centers. Understanding the pKa difference between the aromatic pyridine nitrogen and the aliphatic tertiary amine is crucial for predicting its behavior in physiological buffers and synthetic reactions.
Table 1: Core Chemical Properties
| Property | Value | Technical Note |
| Molecular Weight | 150.22 g/mol | Monoisotopic mass: 150.1157 |
| Boiling Point | 66–68 °C @ 0.5 mmHg | High vacuum required for distillation; thermally stable.[2][4] |
| Density | 0.964 g/cm³ | Liquid at room temperature. |
| pKa (Aliphatic N) | ~9.0 – 9.5 | Protonated at physiological pH (7.4).[2] |
| pKa (Pyridine N) | ~5.3 | Unprotonated at physiological pH; acts as a weak base.[2] |
| LogP | 1.15 (Predicted) | Moderate lipophilicity; blood-brain barrier permeable.[2] |
| Solubility | Miscible in EtOH, DCM, acidic H₂O | Low solubility in high pH aqueous solutions. |
Synthesis & Manufacturing Methodology
The most robust and atom-efficient route for synthesizing 4-(2-Dimethylaminoethyl)pyridine is the aza-Michael addition of dimethylamine to 4-vinylpyridine.[2] This reaction exploits the electron-deficient nature of the vinyl group conjugated to the pyridine ring, allowing for a catalyst-free or acid-promoted addition.[2]
Reaction Mechanism & Pathway
The vinyl group at the 4-position is activated by the electron-withdrawing nature of the pyridine nitrogen, making the
Figure 1: Aza-Michael addition pathway for the synthesis of 4-(2-Dimethylaminoethyl)pyridine.
Detailed Experimental Protocol
Objective: Synthesis of 10g of 4-(2-Dimethylaminoethyl)pyridine.
-
Reagent Preparation: Charge a pressure vessel or reflux flask with 4-vinylpyridine (10.5 g, 100 mmol).
-
Addition: Add dimethylamine (40% aq. solution or 2.0M in THF, 150 mmol, 1.5 eq) slowly at 0°C to prevent polymerization of the vinylpyridine.
-
Catalysis (Optional): Add glacial acetic acid (5 mol%) to protonate the vinylpyridine slightly, enhancing electrophilicity.
-
Reaction: Seal the vessel and heat to 80–90°C for 6–12 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM with 1% NH₄OH).
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove excess dimethylamine and solvent.
-
Basify residue with 1M NaOH (pH > 12) to ensure the product is in the free base form.
-
Extract with Dichloromethane (DCM) (3 x 30 mL).[2]
-
-
Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Perform vacuum distillation (bp 66–68°C @ 0.5 mmHg) to obtain a colorless oil.
Chemical Reactivity & Stability[5]
Dual-Nitrogen Reactivity
The molecule possesses two nucleophilic sites with distinct reactivity profiles:[2]
-
Aliphatic Nitrogen (N_aliph): High basicity (pKa ~9.5) and high nucleophilicity.[5] It is the primary site for alkylation (quaternization) or protonation.
-
Pyridine Nitrogen (N_py): Lower basicity (pKa ~5.3).[2] It participates in coordination chemistry (as a
-donor) or can be activated via N-oxidation.[2]
Stability[5]
-
Oxidation: The aliphatic amine is susceptible to N-oxide formation if exposed to peroxides (e.g., mCPBA).[2]
-
Storage: Store under nitrogen or argon at 4°C. The compound is hygroscopic and can absorb CO₂ from the air to form carbamates/carbonates over time.
Applications in Drug Development[5][6][7]
A. Histaminergic Receptor Modulation
4-(2-Dimethylaminoethyl)pyridine is a structural isostere of histamine.[2]
-
H1 Receptor: Acts as a partial agonist or precursor for H1 antagonists. The dimethyl substitution increases lipophilicity compared to histamine, altering binding kinetics.
-
H2 Receptor: Used in Structure-Activity Relationship (SAR) studies to map the steric tolerance of the H2 receptor binding pocket.[2]
B. Oncology & Kinase Inhibition
This moiety serves as a "warhead" or solubility-enhancing tail in kinase inhibitors.
-
Mechanism: The basic amine tail interacts with acidic residues (e.g., Asp, Glu) in the solvent-exposed regions of kinase domains (e.g., VEGFR, EGFR), improving potency and solubility.[2]
-
Example: Synthesis of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines has yielded compounds with cytotoxicity against MKN-45 and HT-29 cancer lines [1].[2]
C. Coordination Chemistry
The molecule acts as a bidentate ligand (N,N-donor), forming stable complexes with transition metals (Cu, Zn, Pt).[2] These complexes are investigated for:
-
Catalysis: Mimicking biological metalloenzymes.
-
Cisplatin Analogs: Developing non-platinum based metallodrugs where the pyridine ring intercalates DNA and the amine ensures solubility.
Figure 2: Functional applications in medicinal and inorganic chemistry.[2]
Safety & Toxicology
-
GHS Classification:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical splash goggles.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Gong, P., et al. (2014). "Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents." European Journal of Medicinal Chemistry, 82, 122-130.[2] Link
-
ChemicalBook. (2024). "4-(2-Dimethylaminoethyl)pyridine - Product Properties and Safety." ChemicalBook CAS Database. Link
-
Shishoo, C. J., et al. (2001).[6] "Design, synthesis and antihistaminic (H1) activity of some condensed 2-(substituted)arylaminoethylpyrimidin-4(3H)-ones." Arzneimittelforschung, 51(3), 221-231.[2][6] Link
-
Walter, M., et al. (2002). "Histamine H1- and H2-receptor agonists: Synthesis and activity." Archiv der Pharmazie. Link[2]
Sources
- 1. 4-(2-DIMETHYLAMINOETHYL)PYRIDINE | 38223-06-2 [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-(2-DIMETHYLAMINOETHYL)PYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP) - Google Patents [patents.google.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Design, synthesis and antihistaminic (H1)activity of some condensed 2-(substituted)arylaminoethylpyrimidin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
